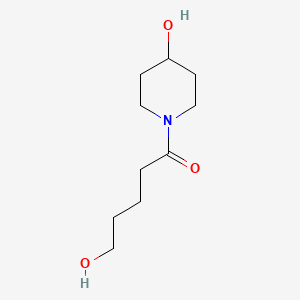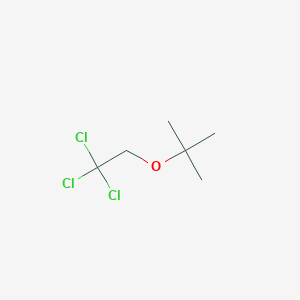
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- is an organic compound with a complex structure It is characterized by the presence of a propane backbone with a 2-methyl group and a 2-(2,2,2-trichloroethoxy) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- typically involves the reaction of 2-methylpropane with 2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trichloroethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroethoxy group into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trichloroethoxy group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane, 2-ethoxy-2-methyl-: Similar in structure but with an ethoxy group instead of a trichloroethoxy group.
2-Propanol, 2-methyl-: Contains a hydroxyl group instead of an ether linkage.
Uniqueness
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- is unique due to the presence of the trichloroethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
67967-06-0 |
|---|---|
Formule moléculaire |
C6H11Cl3O |
Poids moléculaire |
205.5 g/mol |
Nom IUPAC |
2-methyl-2-(2,2,2-trichloroethoxy)propane |
InChI |
InChI=1S/C6H11Cl3O/c1-5(2,3)10-4-6(7,8)9/h4H2,1-3H3 |
Clé InChI |
GLGXKALTCAZDPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




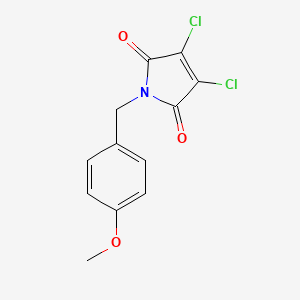


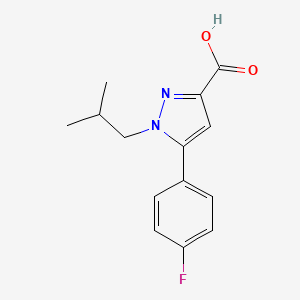

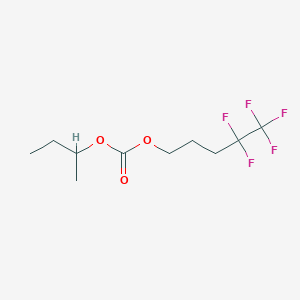
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)



